(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride (CAS 57233-86-0) is an enantiopure, electron-deficient chiral amine salt utilized extensively as a building block in asymmetric synthesis and pharmaceutical manufacturing . As a high-melting crystalline solid with a melting point typically recorded between 243 °C and 250 °C (with decomposition), it offers superior handling characteristics compared to its free base counterpart . The presence of the para-nitro group provides an orthogonal synthetic handle that drastically alters the electronic environment of the chiral center compared to unsubstituted phenylethylamines [1]. For industrial procurement, this compound is prioritized when synthetic routes require both strict stereochemical fidelity and a reducible aromatic functional group for downstream derivatization .
Substituting this specific hydrochloride salt with either its free base or the unsubstituted (R)-1-phenylethylamine hydrochloride introduces severe process liabilities . The free base is susceptible to atmospheric oxidation and carbon dioxide absorption, leading to variable assay purities and inconsistent stoichiometry during sensitive coupling reactions. Furthermore, replacing it with the unsubstituted analog eliminates the critical para-nitro handle, preventing the downstream generation of aniline derivatives required for bifunctional API scaffolds [1]. Attempting to use the racemic form to reduce upfront material costs inevitably mandates downstream chiral resolution, which caps theoretical yields at 50% and introduces costly, solvent-intensive fractional crystallization steps .
The conversion of (R)-alpha-methyl-4-nitrobenzylamine to its hydrochloride salt yields a highly stable crystalline solid with a melting point of 243–250 °C, in stark contrast to the free base, which is prone to degradation and requires stringent inert-atmosphere storage. The HCl salt exhibits excellent solubility in water and polar organic solvents like ethanol, facilitating reproducible molar dosing in aqueous-organic biphasic reactions [1]. By utilizing the salt form, manufacturers avoid the typical assay degradation observed in liquid free amines over extended storage periods, ensuring consistent stoichiometric control in large-scale syntheses .
| Evidence Dimension | Melting point and storage stability |
| Target Compound Data | mp 243–250 °C; stable crystalline solid under ambient storage |
| Comparator Or Baseline | (R)-alpha-Methyl-4-nitrobenzylamine (free base) |
| Quantified Difference | >200 °C increase in melting point; elimination of atmospheric degradation |
| Conditions | Standard ambient storage and handling |
Procuring the hydrochloride salt ensures long-term shelf stability and precise stoichiometric weighing without the need for specialized inert-handling equipment.
Compared to the benchmark (R)-1-phenylethylamine hydrochloride, the inclusion of the para-nitro group in CAS 57233-86-0 provides a critical orthogonal reaction site [1]. The nitro group can be quantitatively reduced to a primary aniline, generating a chiral diamine building block without racemization at the benzylic chiral center . In contrast, attempting to nitrate an unsubstituted (R)-1-phenylethylamine post-hoc results in a mixture of ortho, meta, and para isomers, requiring extensive chromatographic separation and severely reducing target yields [1].
| Evidence Dimension | Regioselective functionalization yield |
| Target Compound Data | 100% para-substituted precursor for direct reduction |
| Comparator Or Baseline | Post-synthetic nitration of (R)-1-phenylethylamine |
| Quantified Difference | Avoids >60% yield loss associated with non-regioselective nitration |
| Conditions | Synthesis of para-amino chiral benzylic amines |
Procuring the pre-functionalized para-nitro building block is essential for synthesizing chiral aniline derivatives without the severe yield penalties of late-stage electrophilic aromatic substitution.
Procuring the enantiopure (R)-isomer directly bypasses the severe inefficiencies of utilizing racemic 1-(4-nitrophenyl)ethanamine hydrochloride. Classical diastereomeric salt resolution of the racemate inherently limits the maximum theoretical yield of the desired enantiomer to 50%, with practical isolated yields often falling significantly lower after multiple recrystallizations . By sourcing the pre-resolved (R)-enantiomer, process chemists maximize the throughput of the target chiral intermediate per reactor volume and eliminate the solvent waste associated with fractional crystallization .
| Evidence Dimension | Theoretical yield of the (R)-enantiomer |
| Target Compound Data | 100% utilization of the chiral amine mass |
| Comparator Or Baseline | Racemic 1-(4-nitrophenyl)ethanamine hydrochloride |
| Quantified Difference | >50% increase in effective chiral material utilization |
| Conditions | API precursor synthesis requiring strict stereocontrol |
Starting with the enantiopure salt is economically superior at scale, as it eliminates the 50% mass penalty and operational bottlenecks of classical chiral resolution.
Procuring this compound is ideal when the synthetic route requires an initial amide coupling at the benzylic amine, followed by the catalytic reduction of the nitro group to an aniline for subsequent derivatization [1]. This avoids the need for complex protecting group strategies.
The electron-withdrawing nature of the para-nitro group makes this compound a superior precursor for synthesizing chiral ligands where tuning the electronic density of the aromatic ring is critical for catalyst performance.
The high crystallinity of the hydrochloride salt, combined with the distinct electronic properties of the nitrophenyl group, enables its use as an effective resolving agent for racemic carboxylic acids via predictable diastereomeric salt formation.
Irritant